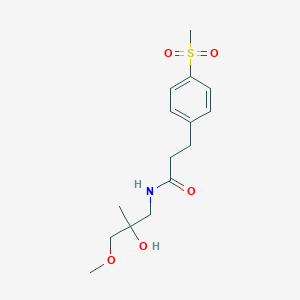

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-15(18,11-21-2)10-16-14(17)9-6-12-4-7-13(8-5-12)22(3,19)20/h4-5,7-8,18H,6,9-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJRUZFAHGOCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, drawing from various studies and sources.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of functional groups that may contribute to its biological activity. The methoxy and hydroxyl groups are particularly notable for their roles in enhancing solubility and potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound suggests several mechanisms through which it may exert effects on cellular processes:

- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and PC3 cells (prostate cancer) .

- Selectivity Index : The selectivity index (SI) is a crucial metric for evaluating the safety and efficacy of anticancer agents. The SI for this compound has been calculated, demonstrating a favorable profile compared to established drugs like Sorafenib, suggesting potential for targeted cancer therapy .

Case Studies

- Cervical Cancer Cell Lines : In a study comparing the compound to Sorafenib, it was found that this compound displayed higher cytotoxicity against HeLa cells with a lower impact on normal liver cells, indicating its selective action against tumor cells .

- Prostate Cancer : Another investigation into its effects on PC3 prostate adenocarcinoma cells revealed significant inhibition of cell proliferation, further supporting its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as COX-2, which is often overexpressed in tumors . This inhibition can lead to reduced inflammation and tumor growth.

- Interference with Cell Signaling Pathways : The presence of methanesulfonyl and methoxy groups may allow the compound to interact with various signaling pathways critical for cell survival and proliferation.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional analogs of the target compound, derived from the provided evidence:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

*Estimated molecular weight based on structural formula: C16H23NO6S.

Key Observations:

Hydroxy-methoxy substitutions (target compound) contrast with tetrazolyl groups (), which are often used to improve metabolic stability and binding affinity in drug design .

Antioxidant Potential: Compounds with hydroxyl groups (e.g., ’s N-benzhydryl derivative) exhibit radical scavenging activity in DPPH assays, implying the target compound’s hydroxy group may confer similar antioxidant properties .

Structural Bulk and Solubility :

- The 2-methylpropyl substituent in the target compound introduces steric hindrance, which may reduce membrane permeability compared to smaller analogs like ’s fluorophenyl-tetrazolyl propanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.